1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbothioyl group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole include:
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole: This compound has a similar structure but with a different position of the fluorine atom.
1-[(4-Fluorophenyl)methyl]-4-methylpiperazine: This compound lacks the indole moiety but shares the fluorophenyl and piperazine groups.
1h-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: This compound has a similar indole structure but with different substituents.
The uniqueness of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22FN3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22FN3S/c1-23-10-12-24(13-11-23)21(26)19-15-25(20-5-3-2-4-18(19)20)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
InChI Key |
NKUVQDPCXUNMAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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